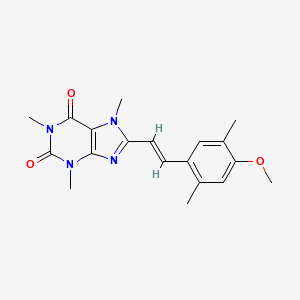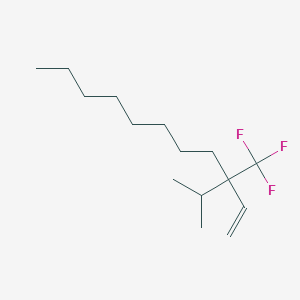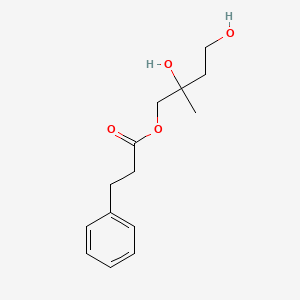
Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester is an organic compound with the molecular formula C14H20O4 It is a derivative of benzenepropanoic acid, where the ester group is substituted with a 2,4-dihydroxy-2-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester typically involves the esterification of benzenepropanoic acid with 2,4-dihydroxy-2-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the 2,4-dihydroxy-2-methylbutyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,4-dihydroxy-2-methylbutyl moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release benzenepropanoic acid, which may exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, 4-hydroxy-, methyl ester
- Benzenepropanoic acid, α-hydroxy-, methyl ester
Comparison: Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester is unique due to the presence of the 2,4-dihydroxy-2-methylbutyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, reactivity, and potential biological activities.
Eigenschaften
CAS-Nummer |
652161-32-5 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(2,4-dihydroxy-2-methylbutyl) 3-phenylpropanoate |
InChI |
InChI=1S/C14H20O4/c1-14(17,9-10-15)11-18-13(16)8-7-12-5-3-2-4-6-12/h2-6,15,17H,7-11H2,1H3 |
InChI-Schlüssel |
ZVDNSQWHIUMKTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)(COC(=O)CCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
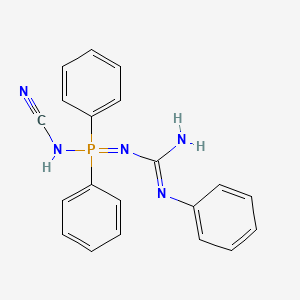
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
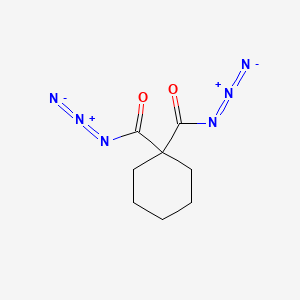
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
